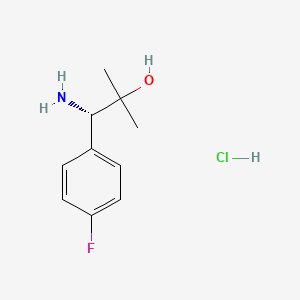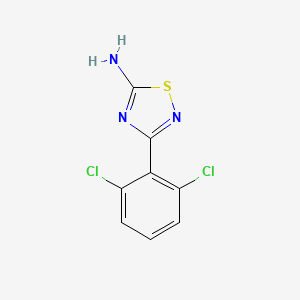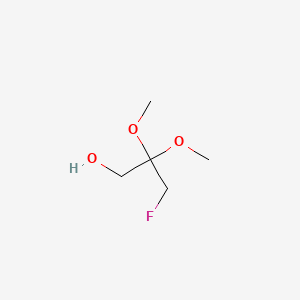
1-Propanol, 2,2-dimethoxy-3-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethoxy-3-fluoro-1-propanol is an organic compound with the molecular formula C5H11FO3 and a molecular weight of 138.14 g/mol It is characterized by the presence of two methoxy groups and a fluorine atom attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-3-fluoro-1-propanol typically involves the reaction of 3-fluoro-1-propanol with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methoxy groups .
Industrial Production Methods
Industrial production of 2,2-Dimethoxy-3-fluoro-1-propanol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxy-3-fluoro-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,2-Dimethoxy-3-fluoro-1-propanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethoxy-3-fluoro-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethoxy-1-propanol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
3-Fluoro-1-propanol: Lacks the methoxy groups, affecting its solubility and interaction with biological targets.
2,2-Dimethoxy-3-chloro-1-propanol: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness
2,2-Dimethoxy-3-fluoro-1-propanol is unique due to the combination of methoxy groups and a fluorine atom, which imparts distinct chemical and biological properties. The presence of fluorine enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
62741-32-6 |
|---|---|
Molecular Formula |
C5H11FO3 |
Molecular Weight |
138.14 g/mol |
IUPAC Name |
3-fluoro-2,2-dimethoxypropan-1-ol |
InChI |
InChI=1S/C5H11FO3/c1-8-5(3-6,4-7)9-2/h7H,3-4H2,1-2H3 |
InChI Key |
ZUKGMEYVHPXNTI-UHFFFAOYSA-N |
Canonical SMILES |
COC(CO)(CF)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12854312.png)

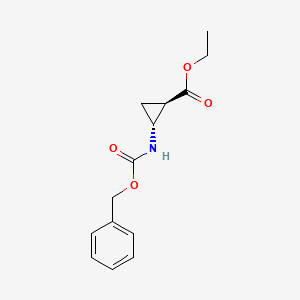
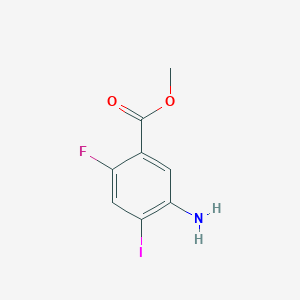
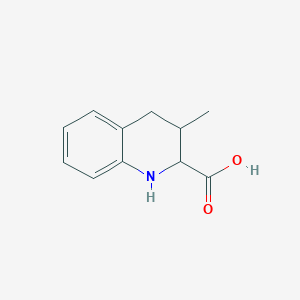
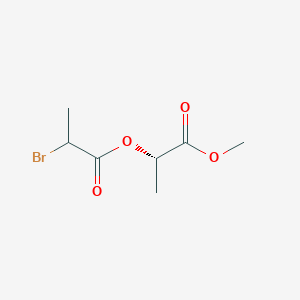
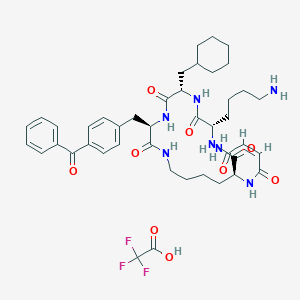
![1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-methylbutan-1-one](/img/structure/B12854360.png)

![2-Chlorobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12854379.png)
